2-Chlorofuran

Overview

Description

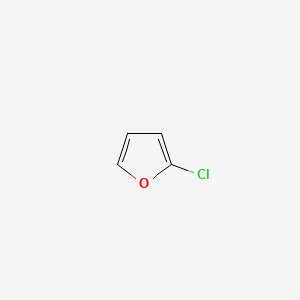

2-Chlorofuran is an organic compound with the molecular formula C4H3ClO. It is a derivative of furan, where one hydrogen atom is replaced by a chlorine atom. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorofuran can be synthesized through several methods. One common method involves the chlorination of furan using chlorine gas in the presence of a catalyst. Another method involves the reaction of furan with sulfuryl chloride (SO2Cl2) under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of furan using chlorine gas. The reaction is carried out in a reactor where furan is exposed to chlorine gas in the presence of a catalyst, such as iron(III) chloride (FeCl3). The reaction is exothermic and requires careful control of temperature and pressure to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorofuran undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: this compound can be oxidized to form this compound-3-one using oxidizing agents like potassium permanganate (KMnO4).

Reduction Reactions: The compound can be reduced to form 2-chlorotetrahydrofuran using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide (NaOH), at room temperature.

Oxidation Reactions: Conducted using oxidizing agents like potassium permanganate (KMnO4) in an aqueous medium.

Reduction Reactions: Performed using reducing agents like lithium aluminum hydride (LiAlH4) in an inert solvent like diethyl ether.

Major Products Formed:

Substitution Reactions: Products include hydroxylated or aminated furans.

Oxidation Reactions: Products include this compound-3-one.

Reduction Reactions: Products include 2-chlorotetrahydrofuran.

Scientific Research Applications

Pharmaceutical Applications

2-Chlorofuran has garnered attention for its potential in drug development. Its derivatives have been studied for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| This compound | 8 | Escherichia coli |

| This compound | 16 | Pseudomonas aeruginosa |

These findings suggest that modifications to the this compound structure can enhance its efficacy against resistant bacterial strains .

Anticancer Potential

Preliminary studies have shown that certain derivatives of this compound can inhibit tumor growth. For example, compounds synthesized from this compound were evaluated for their ability to induce apoptosis in cancer cell lines, showing promising results that warrant further investigation .

Agrochemical Applications

This compound is also utilized in the synthesis of agrochemicals. Its derivatives serve as precursors for developing herbicides and pesticides due to their biological activity against various pests and pathogens.

Material Science

In material science, this compound plays a role in synthesizing polymers and other materials. Its unique chemical structure allows for the development of materials with desirable thermal and mechanical properties.

Case Studies

- Antimicrobial Study : A study conducted by Karthikeyan et al. synthesized several chlorinated furan derivatives, including those based on this compound, demonstrating enhanced antimicrobial properties through structural modifications .

- Anticancer Research : A recent investigation explored the anticancer mechanisms of a series of chlorinated furan derivatives, including this compound. The results indicated potential pathways for inducing apoptosis in cancer cells, laying the groundwork for future therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Chlorofuran involves its interaction with various molecular targets. The chlorine atom in the compound makes it reactive towards nucleophiles, allowing it to participate in substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products with different chemical properties .

Comparison with Similar Compounds

2-Bromofuran: Similar to 2-Chlorofuran but with a bromine atom instead of chlorine.

2-Iodofuran: Similar to this compound but with an iodine atom instead of chlorine.

2-Fluorofuran: Similar to this compound but with a fluorine atom instead of chlorine.

Uniqueness: this compound is unique due to its specific reactivity and the presence of a chlorine atom, which influences its chemical behavior. Compared to its bromine, iodine, and fluorine counterparts, this compound exhibits different reactivity patterns and is used in distinct applications .

Biological Activity

2-Chlorofuran is an organic compound with the molecular formula C4H3ClO, characterized by a furan ring substituted at the 2-position with a chlorine atom. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities and interactions with biomolecules. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

The presence of the chlorine atom in this compound enhances its reactivity, making it a significant intermediate in organic synthesis. The compound can engage in nucleophilic substitution reactions due to the electrophilic nature of the chlorine atom. Additionally, it can undergo oxidation and reduction reactions, leading to the formation of various biologically active derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Nucleophilic Interactions : The chlorine atom facilitates nucleophilic attacks by biological molecules, potentially leading to modifications in protein structures or functions.

- Oxidative Stress : Metabolites derived from this compound may induce oxidative stress in cells, contributing to cytotoxicity and apoptosis.

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| C. albicans | 10 |

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines. The compound's mechanism appears to involve apoptosis induction through oxidative stress pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 25 |

| MCF-7 (breast) | 30 |

| A549 (lung) | 20 |

Case Studies and Research Findings

- Carcinogenic Potential : A study investigated the formation of chlorinated byproducts during water chlorination processes, identifying compounds similar to this compound that may be linked to increased bladder cancer risks. This highlights the importance of understanding the environmental impact of halogenated compounds .

- Enzyme Inhibition : Research has shown that derivatives of chlorinated furans can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in inflammation and pain management therapies . The selectivity observed suggests potential therapeutic applications for inflammatory diseases.

- Synthesis and Evaluation : A recent study focused on synthesizing various oxygenated chalcone derivatives, including those containing furan rings. These compounds exhibited significant inhibitory effects on monoamine oxidases (MAO), suggesting that furan derivatives like this compound could be explored for neuroprotective properties .

Properties

IUPAC Name |

2-chlorofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO/c5-4-2-1-3-6-4/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMYHWBQQONPRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185728 | |

| Record name | 2-Chlorofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3187-94-8 | |

| Record name | 2-Chlorofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing Tetrakis(2-furyl)methane and how is 2-Chlorofuran utilized in this process?

A1: Tetrakis(2-furyl)methane is a novel compound with potential applications in various fields. [] The synthesis of this compound utilizes aromatic nucleophilic substitution on this compound as a key reaction step. [] This highlights the utility of this compound as a versatile building block in organic synthesis, particularly for creating molecules with multiple furan rings.

Q2: How does the structure of this compound lend itself to computational modeling and what specific insights have been gained from such studies?

A2: The relatively simple structure of this compound, with its defined aromatic ring and chlorine substituent, makes it amenable to accurate computational modeling. [] Researchers have successfully incorporated this compound parameters into the transferable potentials for phase equilibria (TraPPE-EH) force field. [] This has allowed for the prediction of various physical properties like vapor-liquid coexistence curves, critical temperatures, and densities with impressive accuracy. [] Such computational studies provide valuable insights into the behavior of this compound in different phases and mixtures.

Q3: How does the chlorine atom in this compound influence its reactivity and what implications does this have for its use in organic synthesis?

A4: The chlorine atom in this compound acts as an electron-withdrawing group, influencing the electron density distribution within the furan ring. [, ] This makes the carbon atom attached to the chlorine more susceptible to nucleophilic attack, facilitating reactions like the aromatic nucleophilic substitution observed in the synthesis of Tetrakis(2-furyl)methane. [] Understanding this reactivity pattern is crucial for designing synthetic strategies that utilize this compound as a building block.

Q4: Beyond its use in synthesizing complex molecules, what other applications might this compound have?

A5: The successful incorporation of this compound into the TraPPE-EH force field opens doors for its use in simulating complex chemical systems. [] This could involve predicting the behavior of this compound in various solvents, understanding its interactions with other molecules, or even designing novel materials with tailored properties. Furthermore, its structural similarity to other heterocyclic compounds suggests potential applications in areas like materials science, where such compounds are often used in polymers and electronic materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.